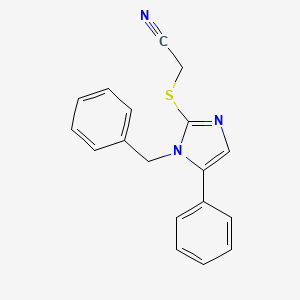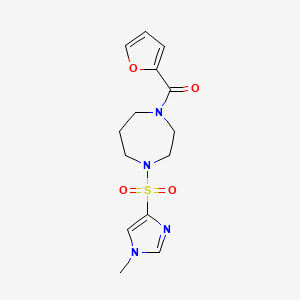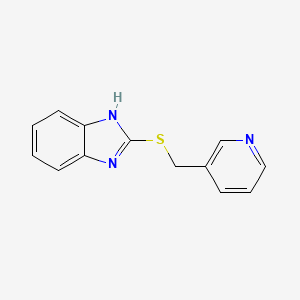
2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
A study highlighted the synthesis of pyrido[1,2-a]benzimidazoles, compounds related to benzimidazole derivatives, using a direct copper-catalyzed amination process. This synthesis is noted for its relevance in medicinal and materials chemistry due to properties like solubility and fluorescence. The process is described as a more efficient alternative to classical methods, offering access to a wider range of products with potential applications in creating antibiotic drugs and materials with unique chemical properties (Masters et al., 2011).
Chemical Variability and Properties
Another research review discussed the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and related derivatives. It covered their synthesis, properties, and applications, highlighting the diversity and potential uses of these compounds in spectroscopic, structural, magnetic, biological, and electrochemical contexts. This review suggests areas for future research, indicating the untapped potential of these compounds in various scientific fields (Boča et al., 2011).
Biological and Pharmacological Applications
Anticancer Activity
Research into ruthenium(II) arene complexes with benzimidazole-based ligands has shown significant anticancer properties. These compounds, through their structural characteristics, have exhibited potent cytotoxic activities against various cancer cell lines. The study provides insight into structure-activity relationships, contributing to the development of new anticancer agents (Martínez-Alonso et al., 2014).
Material Science Applications
Fluorescent Properties and Bioactivities
Complexes containing benzimidazole ligands have been explored for their fluorescent properties and bioactivities. One study synthesized and characterized complexes with a new symmetric benzimidazolic ligand, showing diverse 3D supramolecular architectures and strong emissions, which were altered by coordination modes. These complexes have demonstrated potential in antibacterial activity and as fluorescent materials (Guo et al., 2008).
Catalysis and Chemical Reactions
A novel, efficient, and versatile bidentate N-donor ligand suitable for copper-catalyzed formation of vinyl C-N and C-O bonds was introduced, based on 2-pyridin-2-yl-1H-benzimidazole. This methodology stands out for its mild reaction conditions, low catalyst loading, and high functional group tolerance, providing an effective approach to cross-coupling reactions essential in material synthesis and chemical research (Kabir et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFGBWGHRDUSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)
![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)
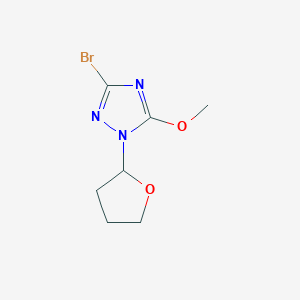
![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)
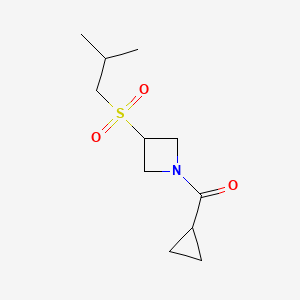

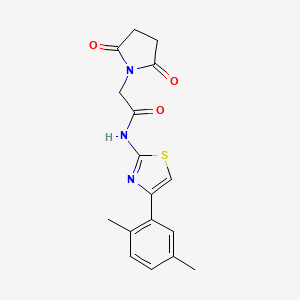
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)
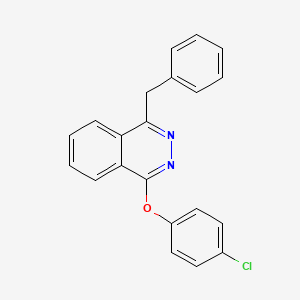

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)
